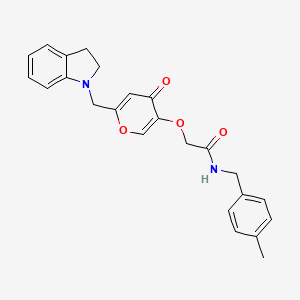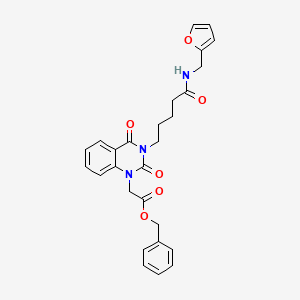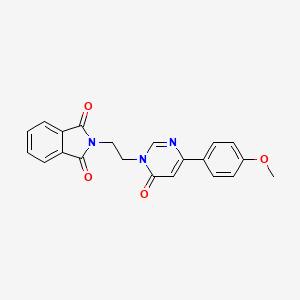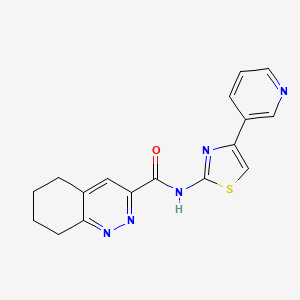
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific target proteins, thereby regulating their activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups and inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that it inhibits. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases that are overexpressed, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide in lab experiments is its high potency and specificity for protein kinases. This compound has been optimized to yield high purity and high-quality product suitable for scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is the investigation of its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases. Another direction is the development of new analogs of this compound with improved potency and specificity for specific protein kinases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide involves several steps. The first step is the synthesis of 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with N-(4-methylbenzyl)acetamide to yield the desired product. This synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research applications.
Aplicaciones Científicas De Investigación
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of various protein kinases that are overexpressed in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.
Propiedades
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-6-8-18(9-7-17)13-25-24(28)16-30-23-15-29-20(12-22(23)27)14-26-11-10-19-4-2-3-5-21(19)26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQFUZJERNQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)



![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)





![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)
